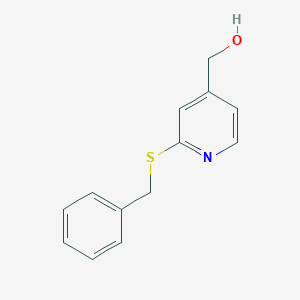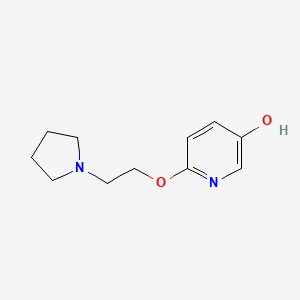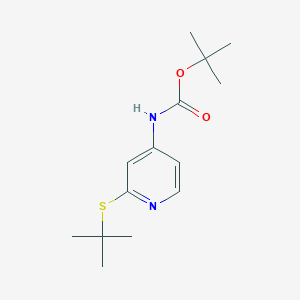
(2-(Benzylthio)pyridin-4-yl)methanol; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)pyridin-4-yl)methanol (2-BPM) is a synthetic compound that has been studied extensively in recent years due to its potential use in the synthesis of medicines and other organic compounds. 2-BPM is a thiopyridin-4-ylmethanol, which is a type of heterocyclic compound containing a sulfur atom, and has a molecular weight of 135.2 g/mol. 2-BPM has a purity of 95% and is a colorless to light yellow liquid at room temperature. It has a melting point of -45 °C, boiling point of 88-90 °C, and flash point of 38 °C.
Wirkmechanismus
The mechanism of action of (2-(Benzylthio)pyridin-4-yl)methanol; 95% is not yet fully understood. However, it is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% functions by inhibiting the activity of certain enzymes involved in metabolic pathways. It is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% binds to these enzymes and prevents them from catalyzing their reactions, thus preventing the metabolic process from occurring. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is believed to have anti-inflammatory and anticancer effects, although the exact mechanism of action for these effects is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-(Benzylthio)pyridin-4-yl)methanol; 95% have not yet been fully studied. However, it is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% has the potential to inhibit the activity of certain enzymes involved in metabolic pathways, resulting in a decrease in the production of certain metabolites. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is believed to have anti-inflammatory and anticancer effects, although the exact mechanism of action for these effects is not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-(Benzylthio)pyridin-4-yl)methanol; 95% in laboratory experiments include its high purity (95%), its low melting point (-45 °C), and its low boiling point (88-90 °C). In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is relatively inexpensive and easy to obtain. The main limitation of (2-(Benzylthio)pyridin-4-yl)methanol; 95% is its lack of specificity, as it is believed to inhibit the activity of multiple enzymes involved in metabolic pathways.
Zukünftige Richtungen
The potential future directions for research on (2-(Benzylthio)pyridin-4-yl)methanol; 95% include further studies on its mechanism of action, its potential use as an anti-inflammatory and anticancer agent, and its potential use as a contrast agent in MRI scans. In addition, further studies could be conducted to investigate the potential side effects of (2-(Benzylthio)pyridin-4-yl)methanol; 95%, as well as its potential toxicity. Finally, further studies could be conducted to investigate the potential use of (2-(Benzylthio)pyridin-4-yl)methanol; 95% in other applications, such as in the synthesis of other organic compounds.
Synthesemethoden
(2-(Benzylthio)pyridin-4-yl)methanol; 95% is synthesized through a process known as the Williamson ether synthesis. This method involves the reaction of an alkoxide and an alkyl halide, with the alkoxide being the nucleophile and the alkyl halide being the electrophile. The reaction results in the formation of an ether, which is a type of organic compound containing an oxygen atom. The Williamson ether synthesis is a versatile method for synthesizing many different types of organic compounds, including (2-(Benzylthio)pyridin-4-yl)methanol; 95%.
Wissenschaftliche Forschungsanwendungen
(2-(Benzylthio)pyridin-4-yl)methanol; 95% has been studied for its potential use in medicinal and pharmaceutical applications. It has been studied for its ability to inhibit the activity of enzymes involved in various metabolic pathways, such as the cytochrome P450 enzyme family. (2-(Benzylthio)pyridin-4-yl)methanol; 95% has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for certain types of cancer. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) scans.
Eigenschaften
IUPAC Name |
(2-benzylsulfanylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJTUGDCZDVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzylthio)pyridin-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)


![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)
